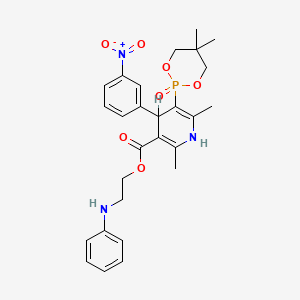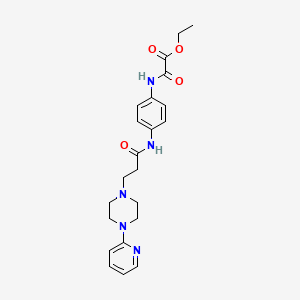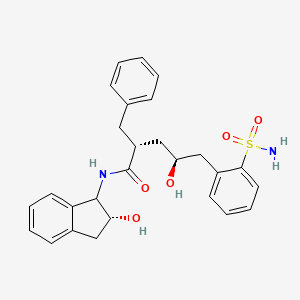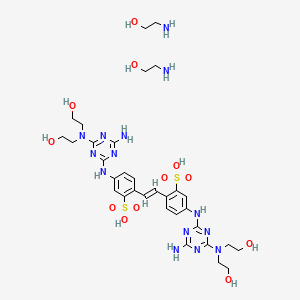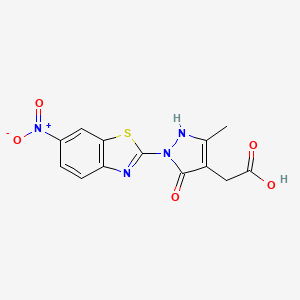
5-Hydroxy-3-methyl-1-(6-nitro-2-benzothiazolyl)-1H-pyrazole-4-acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“5-Hydroxy-3-methyl-1-(6-nitro-2-benzothiazolyl)-1H-pyrazole-4-acetic acid” is a complex organic compound that features a pyrazole ring substituted with hydroxy, methyl, and acetic acid groups, along with a nitrobenzothiazole moiety. Compounds of this nature are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “5-Hydroxy-3-methyl-1-(6-nitro-2-benzothiazolyl)-1H-pyrazole-4-acetic acid” likely involves multi-step organic reactions. A possible synthetic route could include:
Formation of the pyrazole ring: This might involve the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound.
Introduction of the benzothiazole moiety: This could be achieved through a coupling reaction, possibly using a nitrobenzothiazole derivative.
Functional group modifications: Hydroxylation, methylation, and acetic acid group introduction might be carried out through standard organic reactions such as oxidation, alkylation, and esterification.
Industrial Production Methods
Industrial production methods would need to be optimized for yield, purity, and cost-effectiveness. This might involve:
Catalysis: Using catalysts to improve reaction efficiency.
Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, especially at the hydroxy and methyl groups.
Reduction: The nitro group could be reduced to an amine under suitable conditions.
Substitution: Various substitution reactions could occur, particularly on the benzothiazole ring.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution reagents: Halogenating agents, nucleophiles, etc.
Major Products
Oxidation products: Could include carboxylic acids or ketones.
Reduction products: Amines or hydroxylamines.
Substitution products: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Chemistry
Synthesis of novel compounds: As a building block for more complex molecules.
Study of reaction mechanisms: Understanding how different functional groups interact.
Biology and Medicine
Pharmacological research: Potential as a drug candidate due to its unique structure.
Biological assays: Testing its activity against various biological targets.
Industry
Material science: Potential use in the development of new materials with specific properties.
Agriculture: Possible applications as a pesticide or herbicide.
Mécanisme D'action
The mechanism of action would depend on the specific biological or chemical context. Generally, it might involve:
Molecular targets: Enzymes, receptors, or other proteins.
Pathways: Could affect signaling pathways, metabolic processes, or gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Hydroxy-3-methyl-1H-pyrazole-4-acetic acid: Lacks the benzothiazole moiety.
1-(6-Nitro-2-benzothiazolyl)-1H-pyrazole-4-acetic acid: Lacks the hydroxy and methyl groups.
Uniqueness
Structural complexity: The combination of functional groups and the benzothiazole ring makes it unique.
Potential activities: The specific arrangement of functional groups could confer unique biological or chemical properties.
Propriétés
Numéro CAS |
84968-81-0 |
|---|---|
Formule moléculaire |
C13H10N4O5S |
Poids moléculaire |
334.31 g/mol |
Nom IUPAC |
2-[5-methyl-2-(6-nitro-1,3-benzothiazol-2-yl)-3-oxo-1H-pyrazol-4-yl]acetic acid |
InChI |
InChI=1S/C13H10N4O5S/c1-6-8(5-11(18)19)12(20)16(15-6)13-14-9-3-2-7(17(21)22)4-10(9)23-13/h2-4,15H,5H2,1H3,(H,18,19) |
Clé InChI |
IWAIQFVXTQHMFX-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=O)N(N1)C2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-])CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tetradecyl 5-dodecyl-9-oxo-5-[[3-oxo-3-(tetradecyloxy)propyl]thio]-10-oxa-4,6-dithia-5-stannatetracosanoate](/img/structure/B12724009.png)
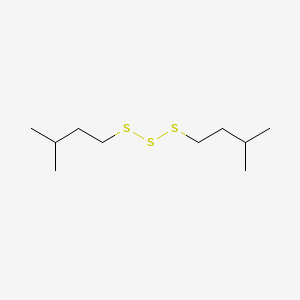
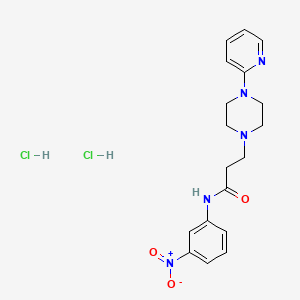

![ethyl 2-(methylcarbamothioylamino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B12724038.png)
![3-Methylphenolate;titanium(4+);2,8,9-trioxa-5-aza-1-borabicyclo[3.3.3]undecane](/img/structure/B12724044.png)

